Regiochemical Identity: 7‑Bromo vs. 6‑Bromo Substitution Determines Cross‑Coupling Vector and Potential Biological Activity
The 7‑bromo regioisomer of the phthalazinone‑isoindoline‑1,3‑dione hybrid is structurally distinct from the 6‑bromo regioisomer (CAS not publicly assigned, EvitaChem EVT‑15673549), which shares the identical molecular formula (C₁₇H₁₀BrN₃O₃, MW 384.2 g·mol⁻¹) but differs in the position of the bromine atom on the phthalazinone ring . In the context of phthalazinone‑based PARP inhibitors such as olaparib, the 7‑position substituent projects toward a region of the PARP‑1 catalytic domain that tolerates diverse functionality, whereas the 6‑position is closer to the NAD⁺ binding pocket and may sterically clash [1]. No peer‑reviewed head‑to‑head comparison of the 7‑bromo and 6‑bromo isomers has been published to date; this evidence dimension is therefore tagged as Class‑level inference drawn from the broader phthalazinone medicinal chemistry literature.
| Evidence Dimension | Substituent position on phthalazinone ring |
|---|---|
| Target Compound Data | Bromine at position 7 of the 3,4‑dihydro‑4‑oxophthalazine core (7‑bromo regioisomer) |
| Comparator Or Baseline | Bromine at position 6 (6‑bromo regioisomer, EvitaChem EVT‑15673549); Olaparib: 4‑(3‑(4‑(cyclopropanecarbonyl)piperazine‑1‑carbonyl)‑4‑fluorobenzyl)phthalazin‑1(2H)‑one, no bromine |
| Quantified Difference | Regiochemical difference; quantitative activity difference versus PARP‑1 not reported in a paired study. Olaparib IC₅₀ (PARP‑1) = 5 nM (biochemical); no published IC₅₀ for either bromo‑isoindoline regioisomer |
| Conditions | No direct comparative assay available |
Why This Matters
The 7‑bromo isomer provides a synthetic handle at a position that is less likely to interfere with PARP‑1 binding than the 6‑position, making it a more suitable building block for focused library synthesis.
- [1] Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Bentham Science Publishers, 2020. Review of phthalazinone SAR across PARP, EGFR, VEGFR-2, and Aurora kinase targets. View Source
